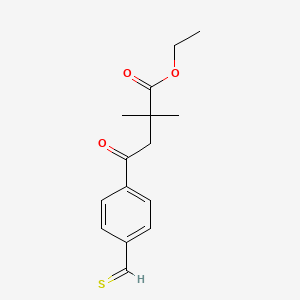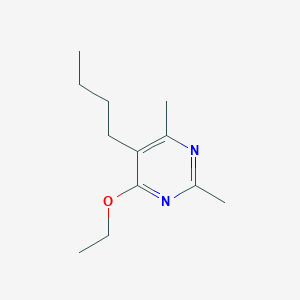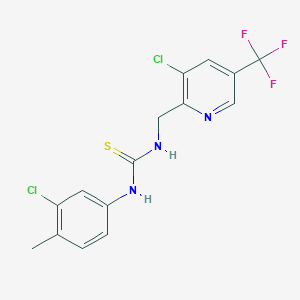
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains chloro, methyl, and trifluoromethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-chloro-4-methylaniline with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting intermediate is then treated with thiourea to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-methylpyridin-2-yl)methyl)thiourea: The presence of a methyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with molecular targets.
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)thiourea: The substitution of an ethyl group for the methyl group can influence the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2F3N3S |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C15H12Cl2F3N3S/c1-8-2-3-10(5-11(8)16)23-14(24)22-7-13-12(17)4-9(6-21-13)15(18,19)20/h2-6H,7H2,1H3,(H2,22,23,24) |
InChI Key |
QQJKGWLIIFAFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
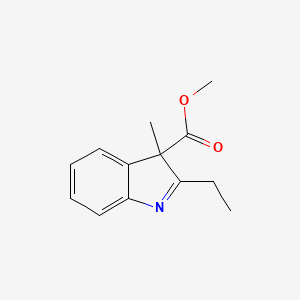
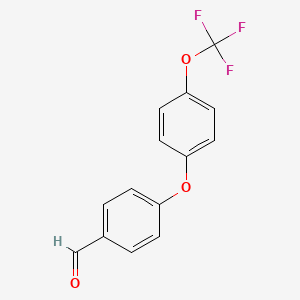
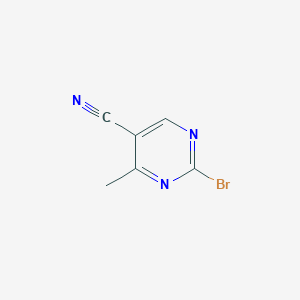
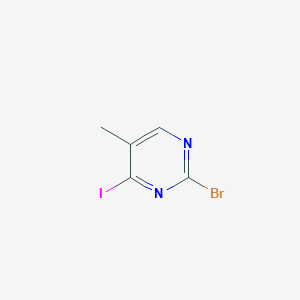


![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
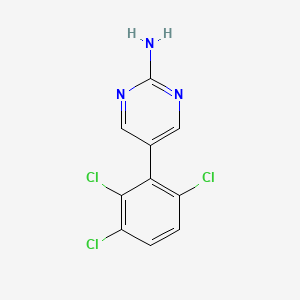
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
